4-bromo-N-(2-ethyl-6-methylphenyl)benzenesulfonamide
Overview
Description
4-bromo-N-(2-ethyl-6-methylphenyl)benzenesulfonamide is an organic compound with the molecular formula C15H16BrNO2S and a molecular weight of 354.26204 g/mol . This compound is part of the benzenesulfonamide family, which is known for its diverse applications in medicinal chemistry and material science.
Preparation Methods
The synthesis of 4-bromo-N-(2-ethyl-6-methylphenyl)benzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with 2-ethyl-6-methylaniline under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Chemical Reactions Analysis
4-bromo-N-(2-ethyl-6-methylphenyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles in the presence of a suitable catalyst.
Oxidation and Reduction Reactions: The sulfonamide group can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, resulting in the cleavage of the sulfonamide bond.
Scientific Research Applications
4-bromo-N-(2-ethyl-6-methylphenyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: This compound is used as a building block in the synthesis of various pharmaceuticals, particularly those targeting carbonic anhydrase enzymes.
Material Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: Researchers use this compound to study the mechanisms of enzyme inhibition and to develop new inhibitors for therapeutic applications.
Mechanism of Action
The primary mechanism of action of 4-bromo-N-(2-ethyl-6-methylphenyl)benzenesulfonamide involves the inhibition of carbonic anhydrase enzymes, particularly carbonic anhydrase IX . This enzyme plays a crucial role in regulating pH in tumor cells, and its inhibition can lead to a decrease in tumor growth and proliferation. The compound binds to the active site of the enzyme, preventing it from catalyzing the conversion of carbon dioxide to bicarbonate and protons, thereby disrupting the pH balance in cancer cells.
Comparison with Similar Compounds
4-bromo-N-(2-ethyl-6-methylphenyl)benzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:
4-bromo-N-(2-methylphenyl)benzenesulfonamide: This compound has a similar structure but lacks the ethyl group, which can affect its chemical reactivity and biological activity.
4-chloro-N-(2-ethyl-6-methylphenyl)benzenesulfonamide: The chlorine atom in this compound can lead to different reactivity patterns compared to the bromine atom in this compound.
The unique structural features of this compound, such as the presence of both bromine and ethyl groups, contribute to its distinct chemical and biological properties, making it a valuable compound in various research fields.
Properties
IUPAC Name |
4-bromo-N-(2-ethyl-6-methylphenyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO2S/c1-3-12-6-4-5-11(2)15(12)17-20(18,19)14-9-7-13(16)8-10-14/h4-10,17H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWAXIGVKFDBGJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NS(=O)(=O)C2=CC=C(C=C2)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601221110 | |
Record name | 4-Bromo-N-(2-ethyl-6-methylphenyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601221110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
349404-69-9 | |
Record name | 4-Bromo-N-(2-ethyl-6-methylphenyl)benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=349404-69-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-N-(2-ethyl-6-methylphenyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601221110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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